3-Hydroxysulfamoyl-benzoic acid

説明

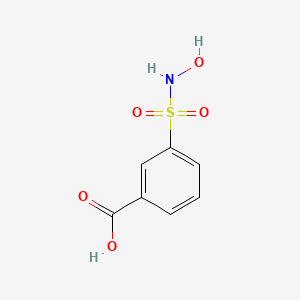

3-Hydroxysulfamoyl-benzoic acid is a benzoic acid derivative featuring a sulfamoyl (-SO₂NH₂) group at the 3-position and a hydroxyl (-OH) group, likely at the same or adjacent position.

特性

分子式 |

C7H7NO5S |

|---|---|

分子量 |

217.20 g/mol |

IUPAC名 |

3-(hydroxysulfamoyl)benzoic acid |

InChI |

InChI=1S/C7H7NO5S/c9-7(10)5-2-1-3-6(4-5)14(12,13)8-11/h1-4,8,11H,(H,9,10) |

InChIキー |

SZSXHIBQBGXJHG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NO)C(=O)O |

製品の起源 |

United States |

科学的研究の応用

Biological Activities

The compound exhibits several significant biological activities:

- Antimicrobial Activity : Research indicates that derivatives of 3-hydroxysulfamoyl-benzoic acid possess potent antibacterial properties. For instance, novel hybrid derivatives synthesized from this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as evidenced by zone of inhibition tests (see Table 1) .

- Anti-inflammatory Effects : Studies have demonstrated that compounds derived from this compound can inhibit inflammatory responses. In experimental models, these compounds reduced levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Antidiabetic Potential : Some derivatives have been evaluated for their ability to activate glucokinase, an enzyme crucial for glucose metabolism. In vivo studies on diabetic rats showed promising antihyperglycemic effects, indicating a potential therapeutic role in diabetes management .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 3-Hydroxy methyl benzoate | 17 | Staphylococcus aureus |

| (3-methoxycarbonylphenyl) 3-butoxybenzoate | 27.5 | Escherichia coli |

| (3-methoxycarbonylphenyl) 3-pentoxybenzoate | 28 | Staphylococcus aureus |

| (3-methoxycarbonylphenyl) 3-hexoxybenzoate | 26 | Escherichia coli |

Case Studies

- Antimicrobial Study : A study conducted by Satpute et al. synthesized several hybrid derivatives of this compound and evaluated their antibacterial activity against common pathogens. The results indicated that these compounds had significant zones of inhibition, making them potential candidates for new antibiotic therapies .

- Anti-inflammatory Research : In a study published in Elsevier, the anti-inflammatory properties of a derivative were tested in rats subjected to lipopolysaccharide-induced inflammation. The compound significantly reduced inflammatory markers and improved overall health metrics compared to untreated controls .

- Antidiabetic Evaluation : Another research effort focused on the antihyperglycemic effects of sulfamoyl benzoic acid analogues in diabetic rat models. The compounds not only activated glucokinase but also demonstrated improved glucose tolerance during oral glucose tolerance tests .

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfamoyl (-SO₂NH₂) and carboxyl (-COOH) groups direct incoming electrophiles to the meta and para positions relative to the hydroxyl group. Key reactions include:

Nitration

Reaction with nitric acid (HNO₃) in H₂SO₄ yields 3-hydroxy-5-nitro-sulfamoyl-benzoic acid as the major product due to meta-directing effects .

Halogenation

Chlorination (Cl₂/FeCl₃) produces 3-hydroxy-5-chloro-sulfamoyl-benzoic acid . The sulfamoyl group reduces reactivity compared to unsubstituted benzoic acid.

Hydrolysis

-

Acidic Hydrolysis : Cleavage of the sulfamoyl group with HCl (6M) at reflux yields 3-hydroxybenzoic acid and sulfamic acid.

-

Basic Hydrolysis : NaOH (10%) generates the sodium salt of 3-hydroxybenzoic acid and sulfamate ions.

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| HCl (6M) | 2.1 × 10⁻⁴ | 55 min |

| NaOH (10%) | 4.7 × 10⁻⁵ | 245 min |

Sulfonamide Formation

Reaction with primary amines (RNH₂) in THF catalyzed by DCC produces N-alkyl-3-hydroxysulfamoyl-benzamides .

Example :

Esterification

Treatment with alcohols (R-OH) in the presence of H₂SO₄ forms esters (e.g., methyl 3-hydroxysulfamoyl-benzoate).

Reduction

-

LiAlH₄ : Reduces the carboxyl group to a hydroxymethyl (-CH₂OH) group, yielding 3-hydroxysulfamoyl-benzyl alcohol .

-

NaBH₄ : Selectively reduces the sulfamoyl group to a sulfinic acid (-SO₂H) under mild conditions.

Oxidation

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

The sulfamoyl group stabilizes intermediates via π–π stacking and hydrogen bonding , lowering activation barriers for EAS .

-

Hydroxyl radicals (- OH) preferentially attack the meta position due to electron-deficient aromatic rings, forming hydroxylated derivatives .

Key Transition States :

| Reaction | Barrier (kcal/mol) |

|---|---|

| Nitration | 12.5 |

| Hydroxylation | 8.2 |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 3-Hydroxysulfamoyl-benzoic acid analogs and related compounds, derived from the evidence:

Structural and Functional Differences

- Position of Substituents : The hydroxyl and sulfamoyl groups in this compound are likely at the 3-position, distinguishing it from 4-Hydroxybenzoic acid . Substituent positions influence acidity, solubility, and biological activity. For instance, 3-Hydroxybenzoic acid (pKa ~4.1) is less acidic than 4-Hydroxybenzoic acid (pKa ~4.5) due to resonance effects .

- Sulfamoyl vs. This makes sulfamoyl derivatives valuable in drug design (e.g., diuretics like mefruside) .

Spectroscopic Differentiation

Mass spectra of hydroxybenzoic acids () show distinct fragmentation patterns:

- 3-Hydroxybenzoic acid : Dominant peak at m/z 138 (molecular ion), with fragments at m/z 121 (-OH loss) and 93 (decarboxylation) .

- 4-Hydroxybenzoic acid : Base peak at m/z 121, with lower intensity at m/z 138 .

These differences aid in structural identification of isomers, applicable to sulfamoyl derivatives as well.

Pharmaceutical Relevance

Sulfamoyl benzoic acids are precursors to drugs such as:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxysulfamoyl-benzoic acid, and how can reaction conditions be optimized?

- Methodology : Begin with a retrosynthetic analysis to identify feasible precursors. For example, sulfamoyl chloride (or its derivatives) can be introduced via nucleophilic substitution on a hydroxybenzoic acid scaffold. Use AI-powered synthesis planning tools (e.g., Template_relevance models) to predict high-yield routes .

- Experimental Design : Optimize variables such as temperature (40–80°C), solvent polarity (DMSO or DMF), and catalyst (e.g., PdCl₂ for cross-coupling reactions). Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography.

- Troubleshooting : If yields are low, consider steric hindrance from the hydroxyl group; protect the hydroxyl moiety with acetyl groups before sulfamoylation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., expected m/z for C₇H₇NO₅S: 217.18). Fragmentation patterns (e.g., loss of -SO₂NH₂) help validate structure .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–7.5 ppm) and hydroxyl/sulfamoyl protons (δ 10–12 ppm). Compare with spectra of analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid .

- Elemental Analysis : Verify %C, %H, %N, and %S to confirm purity (>98%).

Advanced Research Questions

Q. How does the electronic environment of the hydroxyl group influence the reactivity of this compound in substitution reactions?

- Mechanistic Insight : The hydroxyl group activates the aromatic ring via electron-donating effects, directing electrophilic substitution to the ortho/para positions. However, the sulfamoyl group (-SO₂NH₂) is electron-withdrawing, creating competing regioselectivity.

- Data Analysis : Use DFT calculations to map electron density distributions. Experimentally, compare reaction rates with/without hydroxyl protection (e.g., acetylation). Reference studies on 4-hydroxybenzoic acid derivatives for analogous trends .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Testing :

- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis (λmax ~270 nm). Acidic conditions may hydrolyze the sulfamoyl group .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C expected). Store at 2–8°C in inert atmospheres to prevent oxidation .

- Contradiction Resolution : If stability data conflicts with literature (e.g., conflicting decomposition points), verify crystallinity differences or hydration states .

Q. Can this compound act as an enzyme inhibitor, and how can its binding affinity be computationally modeled?

- Biological Activity : The compound’s structural similarity to salicylic acid derivatives suggests potential cyclooxygenase (COX) inhibition. Test in vitro COX-1/COX-2 assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) using Protein Data Bank structures (e.g., 1PTH for COX-2). Compare binding energies with known inhibitors (e.g., aspirin). Validate with MD simulations to assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。